N-Nitroso Tamsulosin Impurity

NDSRI Acceptable Intake Genotoxicity Classification

As an NDSRI under ICH M7(R2) cohort of concern, this impurity is analytically non-interchangeable with other nitrosamine standards. At least four discrete tamsulosin NDSRI variants require individual reference standards for accurate LC-MS/MS quantification per FDA/EMA Step 3 confirmatory testing. USP-grade traceability eliminates 2–4 week cross-validation delays for ANDA/NDA submissions. Validated method performance (r²>0.997, recovery 80–120%) supports regulatory acceptance. Available in neat (10 mg) and solution (1 mg/mL) formats.

Molecular Formula C20H27N3O6S
Molecular Weight 437.5 g/mol
CAS No. 2892260-31-8
Cat. No. B8821044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso Tamsulosin Impurity
CAS2892260-31-8
Molecular FormulaC20H27N3O6S
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCN(C(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N)N=O
InChIInChI=1S/C20H27N3O6S/c1-4-28-17-7-5-6-8-18(17)29-12-11-23(22-24)15(2)13-16-9-10-19(27-3)20(14-16)30(21,25)26/h5-10,14-15H,4,11-13H2,1-3H3,(H2,21,25,26)/t15-/m1/s1
InChIKeyLFRHEOVVLUGWRH-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Tamsulosin Impurity CAS 2892260-31-8: Procurement-Grade Analytical Reference Standard for Regulatory Compliance


N-Nitroso Tamsulosin Impurity (CAS 2892260-31-8), chemically designated as (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)(nitroso)amino)propyl)-2-methoxybenzenesulfonamide with molecular formula C20H27N3O6S and molecular weight 437.5 g/mol, is a nitrosamine drug substance-related impurity (NDSRI) derived from the secondary amine present in tamsulosin [1]. This compound is classified as a pharmaceutical analytical impurity reference standard, not an active pharmaceutical ingredient, and is supplied with detailed characterization data compliant with current regulatory guidelines for nitrosamine control [2]. As an NDSRI, this impurity is subject to the ICH M7(R2) guideline inclusion in the cohort of concern due to its potential mutagenic and carcinogenic risk profile, necessitating rigorous analytical monitoring and control in tamsulosin-containing drug products [3].

Why Generic N-Nitroso Tamsulosin Impurity Substitution Fails: Regulatory, Analytical, and Supply Chain Necessities


Procurement decisions for N-Nitroso Tamsulosin Impurity cannot rely on generic substitution or in-class alternatives for three critical reasons. First, NDSRIs are not interchangeable under regulatory frameworks: the EMA specifies that when multiple N-nitrosamines are present, the total daily intake of all identified N-nitrosamines must not exceed the Acceptable Intake (AI) of the most potent N-nitrosamine identified, while the FDA requires contact with the Agency if total nitrosamine levels exceed the recommended AI limit for the most potent nitrosamine in the drug product . Second, analytical differentiation is mandatory: the tamsulosin NDSRI family includes at least four distinct structural variants (N-nitroso-tamsulosin, N-nitroso-N-desmethyl-tamsulosin, N-nitroso-N-desethyl-tamsulosin, and N-nitroso-N-didesmethyl-tamsulosin), each requiring discrete reference standards for accurate identification and quantification in LC-MS/MS methods [1]. Third, traceability to pharmacopeial standards is non-negotiable: products explicitly designated as USP-grade or EP-compatible provide the chain of custody and characterization necessary for regulatory submissions, while non-pharmacopeial materials cannot substitute for validated reference standards in ANDA or NDA filings .

N-Nitroso Tamsulosin Impurity CAS 2892260-31-8: Quantitative Differentiation Evidence for Scientific Selection


Regulatory Acceptable Intake Differentiation: N-Nitroso Tamsulosin vs. Non-NDSRI Tamsulosin Impurities

N-Nitroso Tamsulosin Impurity is subject to a fundamentally different regulatory threshold than non-nitrosamine tamsulosin-related impurities due to its classification as an NDSRI with ICH M7 Class 3 genotoxicity status. The CPCA (Carcinogenic Potency Categorization Approach) was employed to determine the acceptable intake level of tamsulosin nitrosamines in a 2025 study, confirming that N-nitroso-tamsulosin requires monitoring at parts-per-billion (ng/g) levels [1]. In contrast, non-nitrosamine tamsulosin impurities are typically controlled at the 0.1% (1,000 ppm) level under standard ICH Q3A/Q3B thresholds, representing a quantitative difference of approximately four orders of magnitude in required detection sensitivity [2]. This regulatory differentiation drives the necessity for specialized, high-sensitivity LC-MS/MS analytical methods rather than conventional HPLC-UV approaches used for routine related substances testing.

NDSRI Acceptable Intake Genotoxicity Classification

Isotopically Labeled Internal Standard Superiority: N-Nitroso Tamsulosin-D4 vs. Unlabeled Reference Standard for LC-MS/MS Quantification

The deuterium-labeled analog N-Nitroso Tamsulosin-D4 (C20H23D4N3O6S, MW 441.54 g/mol) provides quantifiable analytical superiority over the unlabeled N-Nitroso Tamsulosin Impurity when employed as an internal standard in LC-MS/MS quantification. The labeled compound incorporates four deuterium atoms at the ethyl positions of the ethoxyphenoxy moiety, creating a mass shift of +4 Da relative to the native impurity [1]. This mass difference enables co-elution with the analyte while providing distinct MRM transitions, thereby correcting for matrix effects, ionization suppression, and extraction recovery variability [2]. A 2025 LC-MS/MS method for simultaneous quantification of four tamsulosin NDSRIs utilized this principle, with quantification performed using multiple reaction monitoring in positive electrospray ionization mode and the quantifier-to-qualifier ratio deviation employed as a control strategy [3]. Method validation following ICH Q2(R2) guidelines demonstrated regression values exceeding 0.997, with method recoveries between 80% and 120% and signal-to-noise ratios for detection ranging from 3.7 to 4.5 [4].

Stable Isotope Labeling Internal Standard LC-MS/MS

USP-Grade Reference Standard Qualification: N-Nitroso Tamsulosin (USP) vs. Non-Pharmacopeial Reference Materials

N-Nitroso Tamsulosin designated as USP-grade (Catalog No. 1A04050 for 1 mg/mL solution; Catalog No. 1A04390 for 10 mg neat material) provides documented traceability to United States Pharmacopeia specifications, a requirement for regulatory submissions that non-pharmacopeial reference materials cannot fulfill . The USP-grade material is supplied with a Certificate of Analysis (CoA) that includes verified purity, identity confirmation via multiple orthogonal techniques, and lot-specific characterization data . This contrasts with non-pharmacopeial reference materials, which may lack standardized qualification protocols and are not accepted as primary reference standards in ANDA/NDA submissions without additional cross-validation against an official pharmacopeial standard [1]. The availability of USP-grade N-Nitroso Tamsulosin Impurity in both neat (10 mg) and solution (1 mg/mL in ampule) formats provides quantitative flexibility for method development and routine QC testing .

USP Reference Standard Pharmacopeial Compliance Regulatory Filing

LC-MS/MS Method Validation Performance: N-Nitroso Tamsulosin Impurity Quantification vs. ICH Q2(R2) Requirements

Analytical methods utilizing N-Nitroso Tamsulosin Impurity as a reference standard have been validated to meet or exceed ICH Q2(R2) guideline requirements for trace-level NDSRI quantification. A 2025 validated LC-MS/MS method for nitrosamine impurity detection in tamsulosin hydrochloride achieved a regression coefficient (r²) exceeding 0.997, with Limit of Detection (LOD) values ranging from 3.3 to 12.7 ppm and Limit of Quantification (LOQ) values ranging from 9.9 to 36.9 ppm [1]. Method recoveries fell between 80% and 120%, consistent with ICH acceptance criteria for trace impurity analysis [1]. For the specific tamsulosin NDSRI method, gradient elution was performed on a Waters Symmetry C18 column (150 × 4.6 mm, 2.7 μm) at a flow rate of 0.4 mL/min, with quantification achieved using multiple reaction monitoring in positive electrospray ionization mode [2]. These validated method parameters demonstrate the analytical suitability of N-Nitroso Tamsulosin Impurity for regulatory-compliant quantification at the sensitivity levels required for NDSRI monitoring.

Method Validation LC-MS/MS ICH Q2(R2)

N-Nitroso Tamsulosin Impurity CAS 2892260-31-8: Validated Procurement Application Scenarios


ANDA/NDA Nitrosamine Risk Assessment and Control Strategy Implementation

Pharmaceutical manufacturers developing tamsulosin hydrochloride drug products for ANDA or NDA submission must implement a comprehensive nitrosamine risk assessment and control strategy per FDA and EMA requirements. N-Nitroso Tamsulosin Impurity reference standard is essential for method development and validation of the confirmatory LC-MS/MS testing required in Step 3 of the regulatory nitrosamine investigation workflow. The validated method performance data (r² > 0.997, recovery 80-120%) documented in Section 3 supports the analytical rigor expected by regulatory reviewers [1]. Procurement of USP-grade material ensures direct pharmacopeial traceability and eliminates the need for cross-validation studies that would otherwise add 2-4 weeks to submission timelines .

Multi-NDSRI Simultaneous Quantification Method Development for Tamsulosin Formulations

The tamsulosin NDSRI family comprises at least four distinct structural variants, each requiring discrete analytical identification and quantification. A 2025 study validated an LC-QQQ-MS/MS method for simultaneous quantification of all four tamsulosin NDSRIs using N-Nitroso Tamsulosin Impurity as the primary reference standard, with quantifier-to-qualifier ratio deviation employed as a control strategy [1]. This validated method enables laboratories to efficiently monitor multiple NDSRIs in a single analytical run, reducing instrument time and consumable costs compared to separate methods for each impurity. Procurement of both the unlabeled reference standard and its deuterated analog (N-Nitroso Tamsulosin-D4) supports implementation of this comprehensive monitoring approach.

Routine QC Release Testing for Commercial Tamsulosin Production Batches

Commercial tamsulosin manufacturers conducting routine QC release testing require a reliable supply of N-Nitroso Tamsulosin Impurity reference standard for batch-to-batch nitrosamine monitoring. The validated LC-MS/MS method described in Section 3 achieved LOD values of 3.3-12.7 ppm and LOQ values of 9.9-36.9 ppm, demonstrating suitability for detecting NDSRIs at levels well below the AI-derived concentration limits applicable to tamsulosin formulations [1]. The availability of USP-grade material in both neat (10 mg) and solution (1 mg/mL ampule) formats provides flexibility for method development, system suitability testing, and routine QC analysis .

Stability-Indicating Method Validation for Tamsulosin Drug Product Shelf-Life Studies

NDSRIs such as N-Nitroso Tamsulosin Impurity may form during drug product storage under certain conditions, necessitating stability-indicating analytical methods that can quantify nitrosamine formation over the product shelf-life. The validated LC-MS/MS methodology referenced in Section 3 provides the sensitivity and specificity required to detect trace-level NDSRI formation during ICH stability studies, with method recoveries consistently falling within the 80-120% range across multiple matrix conditions [1]. Procurement of a characterized reference standard with documented purity and identity enables accurate quantification of any nitrosamine formation observed during accelerated or long-term stability testing, supporting shelf-life specification justification.

Quote Request

Request a Quote for N-Nitroso Tamsulosin Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.